Analgesic Efficacy in Painful Polyneuropathy: Direct Head‑to‑Head Comparison of Faxeladol (GRT9906) vs. Tramadol
In a randomized, double‑blind, placebo‑controlled, three‑way crossover trial (N=47 per protocol) in patients with painful polyneuropathy, GRT9906 (faxeladol) 120–240 mg/day reduced average pain intensity by 2.1 points on a 0–10 numeric rating scale (NRS), compared with a reduction of 0.6 points on placebo (p < 0.0001) and 2.4 points on tramadol 200–400 mg/day [1]. The number needed to treat (NNT) for ≥50% pain relief was 3.9 (95% CI 2.4–11.5) for both GRT9906 and tramadol [1].
| Evidence Dimension | Reduction in average pain intensity (NRS 0–10) over the last 3 days of a 4‑week treatment period |
|---|---|
| Target Compound Data | 2.1‑point reduction (120–240 mg/day) |
| Comparator Or Baseline | Tramadol: 2.4‑point reduction (200–400 mg/day); Placebo: 0.6‑point reduction |
| Quantified Difference | GRT9906 achieved a 0.3‑point smaller reduction than tramadol (comparable magnitude); both were significantly superior to placebo |
| Conditions | Randomized, double‑blind, placebo‑controlled, three‑way crossover trial; patients with painful polyneuropathy of mixed origin; 4‑week treatment periods separated by 1‑week washouts; daily oral administration |
Why This Matters
This trial provides the only published direct comparator data for faxeladol, demonstrating that it achieves analgesic efficacy comparable to tramadol in neuropathic pain, a key reference point for researchers selecting between these structurally related compounds.
- [1] Sindrup SH, Konder R, Lehmann R, Meier T, Winkel M, Ashworth J, Baron R, Jensen TS. Randomized controlled trial of the combined monoaminergic and opioid investigational compound GRT9906 in painful polyneuropathy. Eur J Pain. 2012 Jul;16(6):849-59. doi: 10.1002/j.1532-2149.2011.00069.x. PMID: 22337471. View Source
